![molecular formula C13H18N6O3 B1236516 (S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-lupinic acid is a member of purines. It derives from a D-alanine.
Applications De Recherche Scientifique
Immunobiological Activity
A study by Doláková et al. (2005) explored the immunostimulatory and immunomodulatory potency of 2-Amino-3-(purin-9-yl)propanoic acids. These compounds, substituted at the purine base, including 2-amino-6-sulfanylpurine derivatives, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immune response modulation (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Synthesis and Plant Cell Division
Shaw, Smallwood, and Wilson (1966) synthesized zeatin, a naturally occurring cell-division-promoting factor in plants, from compounds including 6-(4-Hydroxy-3-methylbut-trans-2-enylamino)purine. This research contributes to understanding plant growth and development processes (Shaw, Smallwood, & Wilson, 1966).
Neuroexcitant Synthesis
Pajouhesh et al. (2000) described the preparation of neuroexcitant compounds, specifically 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of another neuroexcitant compound. These findings aid in the development of neuroactive substances for potential therapeutic applications (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Cytokinin Activities in Plants
Letham and Young (1971) synthesized a series of N-(purin-6-yl)amino acids, including derivatives of 2-amino-5-methylhex-4-enoic acid, and evaluated their cytokinin activities. These substances influence cell division and growth in plants, highlighting their potential in agricultural biotechnology (Letham & Young, 1971).
Anti-Corrosion Properties
He et al. (2021) investigated the anti-corrosion property of certain extracts, showing that compounds like (S)-2-amino-3(1H-imidazol-4-yl)propanoic acid can exhibit significant corrosion inhibition, suggesting applications in materials science and engineering (He, Yu, Xu, Li, Chen, An, Yang, & Li, 2021).
Flavonoid Accumulation and Root Formation
Curir et al. (1990) studied Eucalyptus gunnii Hook microcuttings, identifying that cytokinins like 6-(4-hydroxy-3-methylbut-2-enylamino)purine can influence the accumulation of flavonoids, correlating with adventitious root formation in plant tissue cultures (Curir, Vansumere, Termini, Barthe, Marchesini, & Dolci, 1990).
Propriétés
Nom du produit |
(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid |
|---|---|
Formule moléculaire |
C13H18N6O3 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid |
InChI |
InChI=1S/C13H18N6O3/c1-8(5-20)2-3-15-11-10-12(17-6-16-11)19(7-18-10)4-9(14)13(21)22/h2,6-7,9,20H,3-5,14H2,1H3,(H,21,22)(H,15,16,17)/b8-2+/t9-/m1/s1 |
Clé InChI |
LJJHXRRUVASJDX-YPNJUMGQSA-N |
SMILES isomérique |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C[C@H](C(=O)O)N)/CO |
SMILES canonique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)CC(C(=O)O)N)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



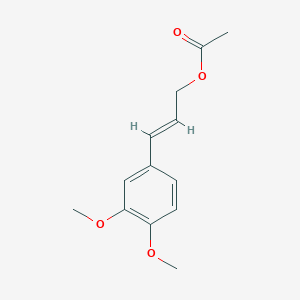
![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)

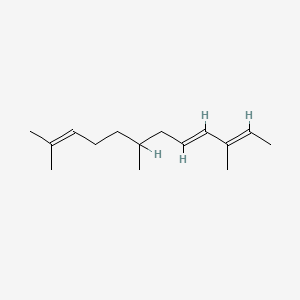


![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)
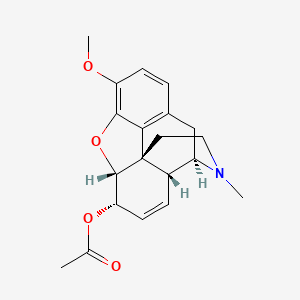
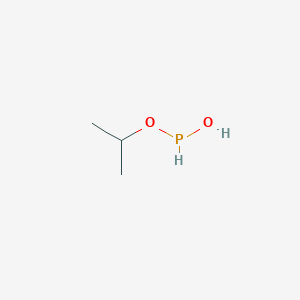
![4-methyl-N'-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide](/img/structure/B1236449.png)
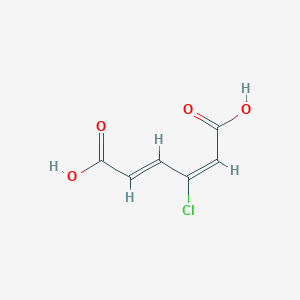
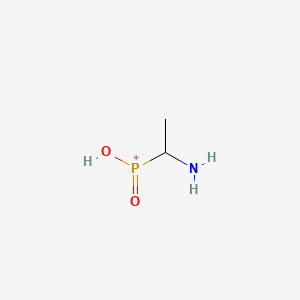

![[11C]Phno](/img/structure/B1236458.png)